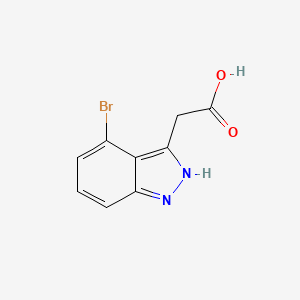

2-(4-bromo-2H-indazol-3-yl)acetic acid

Description

Properties

CAS No. |

1306603-77-9 |

|---|---|

Molecular Formula |

C9H7BrN2O2 |

Molecular Weight |

255.07 g/mol |

IUPAC Name |

2-(4-bromo-2H-indazol-3-yl)acetic acid |

InChI |

InChI=1S/C9H7BrN2O2/c10-5-2-1-3-6-9(5)7(12-11-6)4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |

InChI Key |

WYICAWXWQIJQEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Br)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Cyclization of 3-Amino-3-(2-nitrophenyl)propanoic Acids

A recently developed and highly efficient method involves the cascade N–N bond forming cyclization of 3-amino-3-(2-nitrophenyl)propanoic acid under basic conditions with alcohol solvents or nucleophiles to yield indazole acetic acid derivatives.

- Procedure: 3-Amino-3-(2-nitrophenyl)propanoic acid is treated with sodium hydroxide in an alcohol solvent (e.g., methanol, ethanol) under microwave irradiation at around 150 °C for 30 minutes.

- Outcome: This yields 2-alkoxy-substituted indazole acetic acids, or in the presence of ethanolamine, the unsubstituted 2-(1H-indazol-3-yl)acetic acid is formed without alkoxy incorporation.

This method tolerates a variety of functional groups and electronic effects on the aromatic ring, allowing for diverse substitution patterns including halogens such as bromine at the 4-position.

Reaction Conditions and Optimization

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Base | Sodium hydroxide (10% w/v) | Essential for cyclization and N–N bond formation |

| Solvent | Methanol, ethanol, or ethanolamine | Methanol/ethanol yield alkoxy derivatives; ethanolamine yields unsubstituted acid |

| Temperature | 150 °C (microwave irradiation) | High temperature required for efficient conversion |

| Reaction time | 30 minutes | Microwave heating improves reaction speed |

| Workup | Acidification, extraction with ethyl acetate | Followed by silica gel chromatography for purification |

Yields and Substituent Effects

- Methanol and ethanol solvents afford good to excellent yields (up to 85%) of alkoxyindazole acetic acids.

- Electron-withdrawing groups (e.g., chloro, bromo) on the aromatic ring are well tolerated, with yields typically between 60–80%.

- Electron-donating groups (e.g., methoxy) at certain positions may reduce yields due to decreased electrophilicity of intermediates.

- The 4-bromo substituent can be introduced either by starting from appropriately substituted nitrophenylpropanoic acids or via post-cyclization bromination.

Representative Experimental Data for 2-(4-Bromo-2H-indazol-3-yl)acetic acid

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization of 3-amino-3-(2-nitrophenyl)propanoic acid with NaOH/ethanolamine | 150 °C, microwave, 30 min | ~75 | Produces unsubstituted indazole acetic acid |

| Bromination of indazole acetic acid | Br2 in acetic acid, room temp, overnight | 80–86 | Selective 4-bromo substitution |

| Purification | Silica gel chromatography (EtOAc/MeOH/HCOOH) | - | Yields pure compound |

Mechanistic Insights

The base-mediated cyclization proceeds via:

- Initial formation of a nitroso intermediate from the nitro group.

- Intramolecular attack by the amino group to form the indazole N–N bond.

- Enolization and elimination steps lead to a Michael acceptor intermediate.

- Nucleophilic attack by the solvent alcohol or amine introduces alkoxy or hydroxy substituents at the side chain adjacent to the indazole ring.

- The presence of a carboxylic acid group is crucial for alkoxylation, influencing the reaction pathway.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

2-(4-bromo-2H-indazol-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(4-bromo-2H-indazol-3-yl)acetic acid and its analogs:

*Molecular weight estimated based on structural analogs.

Key Observations:

Chlorine substitution (27328-68-3) reduces molecular weight and may increase metabolic stability . The quinazolinone derivative incorporates multiple halogens (Br, F, Cl), enhancing steric bulk and lipophilicity compared to simpler indazole analogs.

Functional Group Modifications :

- Esterification of the acetic acid group (131666-74-5) improves membrane permeability but requires hydrolysis for activation in biological systems .

Structural Complexity: The quinazolinone-based compound features a fused heterocyclic system, which may confer distinct pharmacological properties compared to monocyclic indazoles.

Research Findings and Implications

- Positional Isomerism : Bromine at the 4-position (target compound) versus 5- or 6-positions could influence hydrogen bonding or π-π stacking interactions in protein binding pockets. For example, 4-substituted indazoles may exhibit enhanced kinase inhibition compared to 5-substituted analogs, as observed in unrelated studies .

- Crystallographic Relevance : Tools like SHELX and WinGX are critical for resolving subtle structural differences between these analogs, such as torsion angles of the acetic acid moiety or halogen placement.

Biological Activity

2-(4-bromo-2H-indazol-3-yl)acetic acid is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant research findings.

The biological activity of 2-(4-bromo-2H-indazol-3-yl)acetic acid can be attributed to its structural characteristics that allow it to interact with various cellular targets. The compound is known to:

- Inhibit Kinases : It modulates the activity of specific kinases, including checkpoint kinases (chk1 and chk2), which are crucial for cell cycle regulation and DNA damage response .

- Alter Cellular Signaling : By interacting with cellular signaling pathways, this compound can influence processes such as apoptosis and cell proliferation .

- Induce Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cell lines, leading to apoptosis .

The biochemical properties of 2-(4-bromo-2H-indazol-3-yl)acetic acid highlight its potential therapeutic applications:

- Enzyme Interaction : The compound interacts with various enzymes, particularly cytochrome P450, which is involved in drug metabolism. This interaction can lead to either inhibition or activation depending on the concentration and conditions applied .

- Cellular Effects : It has been observed to affect cellular metabolism and gene expression by modulating the phosphorylation status of proteins involved in critical signaling pathways .

Biological Activities

The compound exhibits a broad range of biological activities:

- Anticancer Activity : Research indicates that 2-(4-bromo-2H-indazol-3-yl)acetic acid has significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of HeLa cells with an IC50 value indicating moderate potency .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens, including bacteria and fungi. Its efficacy is often compared favorably against standard antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of indazole derivatives, including 2-(4-bromo-2H-indazol-3-yl)acetic acid:

- Anticancer Studies : A study examining various indazole derivatives found that those similar to 2-(4-bromo-2H-indazol-3-yl)acetic acid showed promising anticancer properties through mechanisms involving apoptosis induction and cell cycle modulation .

- Antimicrobial Evaluations : In vitro studies have shown that certain derivatives exhibit enhanced activity against pathogens like Candida albicans and Escherichia coli, suggesting that modifications on the indazole scaffold can lead to improved efficacy .

- Pharmacokinetics : The pharmacokinetic profiles of indazole derivatives indicate favorable absorption and distribution characteristics, which enhance their potential as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-bromo-2H-indazol-3-yl)acetic acid?

The compound can be synthesized via regioselective bromination of a pre-functionalized indazole scaffold. A common approach involves:

Substrate preparation : Start with 2H-indazol-3-ylacetic acid derivatives.

Regioselective bromination : Use bromine (Br₂) in acetic acid at room temperature, analogous to bromination protocols for arylacetic acids like 2-(3-bromo-4-methoxyphenyl)acetic acid .

Purification : Recrystallize from a polar solvent (e.g., acetic acid/water mixtures) to isolate the product.

Q. Key considerations :

- Monitor reaction progress via TLC or HPLC to ensure selective bromination at the 4-position of the indazole ring.

- Optimize stoichiometry to avoid over-bromination (e.g., 1:1 molar ratio of Br₂ to substrate) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Essential techniques :

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and intermolecular interactions. For example, analogous brominated arylacetic acids crystallize in monoclinic systems (e.g., P2₁/c) with hydrogen-bonded dimers .

- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ ~3.8 ppm for CH₂COO⁻; δ ~7.5–8.5 ppm for indazole protons).

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z ≈ 295.98 [M+H]⁺ for C₉H₈BrN₂O₂).

Q. Data example :

| Parameter | Value for Analogous Brominated Compound |

|---|---|

| Space group | P2₁/c |

| Unit cell (Å, °) | a=12.502, b=8.269, c=9.020, β=93.573 |

| Hydrogen bonding | R₂²(8) dimer motif via O–H···O interactions |

Advanced Research Questions

Q. How do electronic effects of substituents influence bromination regioselectivity in indazole derivatives?

The bromination position is governed by:

- Electron density : Electron-withdrawing groups (e.g., acetic acid at C3) direct bromine to electron-rich positions (C4 in indazole).

- Steric effects : Bulky substituents at adjacent positions may hinder bromination.

- Experimental validation : Compare with studies on 2-(3-bromo-4-methoxyphenyl)acetic acid, where methoxy (electron-donating) and bromine (electron-withdrawing) substituents alter C–C–C bond angles (118–121°) in the aromatic ring .

Methodological note :

Use DFT calculations (e.g., Gaussian or ORCA) to model charge distribution and predict reactivity.

Q. How are crystallographic refinement challenges addressed for brominated heterocycles?

Key steps :

Hydrogen atom placement : Use riding models with fixed C–H distances (e.g., 0.95 Å for sp² carbons, 0.99 Å for CH₂ groups) .

Thermal parameter constraints : Set Uiso(H) = 1.2–1.5 × Ueq of parent atoms.

Outlier handling : Apply statistical tests (e.g., Prince & Nicholson) to exclude reflections with |ΔF| > 3σ .

Example refinement statistics :

| Metric | Value |

|---|---|

| R₁ (obs. data) | 0.026 |

| wR₂ (all data) | 0.073 |

| Data/parameter ratio | 14.4 |

Q. What intermolecular interactions stabilize the solid-state structure of this compound?

Primary interactions :

Q. Implications :

- These interactions influence solubility, melting point, and crystallinity—critical for formulation in biological assays.

Q. How can synthetic by-products be identified and minimized during scale-up?

Common by-products :

- Di-brominated derivatives (e.g., 4,6-dibromoindazole).

- Oxidative degradation products (e.g., indazole-3-carboxylic acid).

Q. Mitigation strategies :

- Chromatographic monitoring : Use reverse-phase HPLC with UV detection (λ = 254 nm).

- Reaction quenching : Add sodium thiosulfate to neutralize excess Br₂ post-reaction .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for brominated indazole derivatives: How to resolve?

Potential causes :

- Polymorphism: Different crystal packing (e.g., monoclinic vs. orthorhombic forms).

- Purity: Residual solvents (e.g., acetic acid) lower observed melting points.

Q. Resolution :

Q. Conflicting reactivity in bromination: Why do some protocols yield mixed regioisomers?

Root cause :

- Competing electronic effects (e.g., acetic acid’s electron-withdrawing nature vs. indazole’s inherent electron-rich regions).

Q. Solution :

- Optimize solvent polarity (e.g., acetic acid vs. DCM) to control bromine electrophilicity.

- Use directing groups (e.g., protecting the carboxylic acid as an ester to modulate electronic effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.